![molecular formula C18H13F3N2OS B2889417 2,6-difluoro-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzamide CAS No. 1421524-30-2](/img/structure/B2889417.png)
2,6-difluoro-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzamide
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Overview
Description
The compound “2,6-difluoro-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups, including a benzamide group and a thiazole group. The presence of multiple fluorine atoms suggests that it may have unique reactivity and properties compared to similar compounds without fluorine .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic benzamide and thiazole rings, with the fluorine atoms likely influencing the electronic structure and reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could influence its polarity, solubility, and stability .Scientific Research Applications
Antimicrobial Activity
Fluorinated derivatives of benzamides and thiazoles have been synthesized and evaluated for their antimicrobial properties. Studies have found that certain fluorinated compounds display significant activity against fungi, Gram-positive microorganisms, and, to a lesser extent, Gram-negative strains. The presence of fluorine atoms is noted to enhance antimicrobial activity, indicating the potential of such compounds for the development of new antimicrobial agents (Carmellino et al., 1994) (Desai et al., 2013).
Antiproliferative Activity
Fluorinated Schiff bases derived from 1,2,4-triazoles, incorporating fluorinated benzamides, have been synthesized and shown to exhibit antiproliferative effects against several human cancer cell lines. This suggests the utility of fluorinated benzamides in the development of potential anticancer therapies (Kumar et al., 2013).
Heterocyclic Synthesis
Research into the synthesis of fluorinated heterocycles, including benzoxazines and benzoxazepinones, using fluorinated benzamides as precursors, has been reported. These studies highlight the role of fluorinated compounds in the synthesis of heterocyclic compounds with potential pharmaceutical applications (Meiresonne et al., 2015).
Imaging Agents
Fluorinated benzamides have also been explored as potential imaging agents for positron emission tomography (PET) to study conditions such as solid tumors and amyloid plaques in Alzheimer's disease. The incorporation of fluorine-18 into these compounds provides a way to visualize biological processes in vivo, contributing to the diagnosis and research of diseases (Tu et al., 2007) (Berndt et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,6-difluoro-N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2OS/c1-10-15(25-18(23-10)11-5-2-3-6-12(11)19)9-22-17(24)16-13(20)7-4-8-14(16)21/h2-8H,9H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYXFRZCFOTHNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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